Heptamethine cyanine dye-1
Overview
Description
Heptamethine cyanine dye-1 is a near-infrared fluorescence dye known for its unique photophysical properties. It is part of the heptamethine cyanine dye family, which is characterized by a polymethine chain linking two nitrogen-containing heterocycles. These dyes are widely used in biological imaging, drug delivery, and photodynamic therapy due to their high molar extinction coefficient, strong fluorescence quantum yield, and ability to absorb and emit light in the near-infrared region .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptamethine cyanine dye-1 is typically synthesized through the condensation of quaternary indoles with a pentamethinic salt. The reaction is carried out under mild conditions to minimize photooxidation. The crude reaction products are purified by washing with cooled acetone and alcohol, followed by recrystallization from ethyl alcohol or methanol .
Industrial Production Methods: In industrial settings, the synthesis of heptamethine cyanine dyes involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to handle large volumes of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions: Heptamethine cyanine dye-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the dye’s unique structure, which allows for electron transfer and conjugation .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride under mild conditions.
Substitution: Substitution reactions often occur at the terminal nitrogen-containing heterocycles, with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted derivatives of the dye, which can exhibit different photophysical properties and biological activities .
Scientific Research Applications
Heptamethine cyanine dye-1 has a wide range of applications in scientific research:
Biological Imaging: The dye is used for near-infrared fluorescence imaging, which allows for noninvasive visualization of biological tissues and tumors
Drug Delivery: It serves as a carrier for drug delivery systems, particularly in targeting tumors and crossing the blood-brain barrier.
Photodynamic Therapy: The dye is employed in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.
Chemical Sensing: It is used in the detection of metal ions, pH changes, and other analytes in biological and environmental samples.
Mechanism of Action
Heptamethine cyanine dye-1 is compared with other similar compounds such as indocyanine green, MHI-148, IR-783, IR-780, DZ-1, and IR-786. These dyes share similar near-infrared fluorescence properties but differ in their photostability, water solubility, and tumor-targeting specificity . This compound is unique in its strong fluorescence intensity, high tumor specificity, and ability to form stable adducts with albumin, making it a superior choice for imaging and therapeutic applications .
Comparison with Similar Compounds
- Indocyanine Green
- MHI-148
- IR-783
- IR-780
- DZ-1
- IR-786
Biological Activity
Heptamethine cyanine dye-1 is a near-infrared (NIR) dye that has garnered attention for its potential applications in biological imaging and cancer diagnostics. This article explores its biological activity, focusing on its mechanisms of action, efficacy in tumor targeting, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₄₂H₄₄ClIN₂ |
Molecular Weight | 739.170 g/mol |
CAS Number | 162411-29-2 |
Fluorescence Range | Near-infrared (NIR) |
This compound exhibits unique photophysical properties that make it suitable for fluorescence imaging in biological systems. Its structure allows for effective absorption and emission in the NIR region, which is advantageous for deep tissue imaging due to minimal scattering and absorption by biological tissues.
The biological activity of this compound is primarily linked to its ability to selectively accumulate in cancer cells. This preferential uptake is facilitated by:
- Organic Anion Transporting Polypeptides (OATPs) : These transporters play a crucial role in mediating the uptake of the dye into cancer cells. Studies have shown that the uptake can be inhibited by bromosulfophthalein, confirming the involvement of OATPs .
- Enhanced Permeability and Retention (EPR) Effect : This phenomenon allows heptamethine cyanine dyes to preferentially accumulate in tumor tissues due to their leaky vasculature .
Efficacy in Tumor Targeting
This compound has demonstrated significant efficacy in targeting various types of tumors. Key findings from recent studies include:
- Specificity for Cancer Cells : In vitro studies using hepatocellular carcinoma (HCC) cell lines showed that heptamethine cyanine dyes accumulate significantly more in cancer cells than in normal cells .
- In Vivo Imaging : In animal models, these dyes have been used for non-invasive imaging of tumors, allowing researchers to visualize tumor progression and metastasis with high sensitivity .
- Retention Over Time : The retention of fluorescence signals from this compound is notably superior compared to other dyes like Indocyanine Green (ICG). For instance, while ICG's fluorescence diminishes significantly after a few hours, this compound maintains about 50% of its signal even after 24 hours .
Case Studies
Several case studies highlight the practical applications of this compound:
- Tumor Imaging in Mice : A study demonstrated that when injected into mice with tumors, this compound could effectively differentiate between cancerous and normal tissues, enabling accurate tumor localization .
- Detection of Circulating Tumor Cells : The dye was also tested for its ability to detect circulating tumor cells in blood samples, showcasing its potential as a diagnostic tool for early cancer detection .
Properties
IUPAC Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCCCLLXKARPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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